3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical Profiling Permeability Solubility

3-(2-Methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878413‑77‑5, PubChem CID is a fully substituted imidazo[2,1‑f]purine‑2,4‑dione. The tricyclic core is structurally related to xanthine but contains a fused imidazole ring, yielding a 1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione scaffold.

Molecular Formula C14H19N5O3
Molecular Weight 305.338
CAS No. 878413-77-5
Cat. No. B2787961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS878413-77-5
Molecular FormulaC14H19N5O3
Molecular Weight305.338
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCOC)C)C
InChIInChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)16(8)3)17(4)14(21)18(12(10)20)6-7-22-5/h6-7H2,1-5H3
InChIKeyQMTXHKQYALCTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878413-77-5): Procurement-Relevant Identity and Core Scaffold


3-(2-Methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878413‑77‑5, PubChem CID 3163171) is a fully substituted imidazo[2,1‑f]purine‑2,4‑dione. The tricyclic core is structurally related to xanthine but contains a fused imidazole ring, yielding a 1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione scaffold [1]. This scaffold is recognized for its ability to interact with serotonin receptors (5‑HT1A, 5‑HT6, 5‑HT7), phosphodiesterases (PDE4B, PDE10A), and adenosine A3 receptors, making it a privileged starting point for CNS‑ and inflammation‑targeted probe discovery [2][3]. The compound is currently supplied as a research‑grade building block or reference standard; no primary pharmacological dataset specific to this molecule has been published in peer‑reviewed literature as of the search cut‑off.

Why In‑Class Imidazo[2,1‑f]purine‑2,4‑diones Cannot Substitute for CAS 878413‑77‑5 Without Quantitative Validation


Although several imidazo[2,1‑f]purine‑2,4‑dione derivatives have been characterized as 5‑HT1A receptor partial agonists or phosphodiesterase inhibitors, substitution at the N‑3, C‑6, C‑7, and C‑8 positions profoundly alters receptor affinity, enzyme inhibition, and ADMET properties [1][2]. For example, the 5‑HT1A‑active compounds AZ‑853 and AZ‑861 carry long‑chain arylpiperazine moieties at C‑8, while the target compound bears a compact 2‑methoxyethyl substituent at N‑3 and methyl groups at all other available positions [2]. These structural differences can invert functional selectivity at 5‑HT1A, shift PDE isoform preference, and modify metabolic stability as demonstrated by the divergent profiles of AZ‑853 and AZ‑861 that differ by only one substituent [2]. Consequently, procurement decisions for chemical‑biology probe design, reference‑standard qualification, or structure‑activity relationship (SAR) expansion cannot rely on published data from in‑class analogs; the target compound must be validated in the specific assay context intended by the end user.

Quantitative Differentiation Evidence for 3-(2‑Methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1‑f]purine-2,4(3H,8H)-dione (CAS 878413‑77‑5)


Physicochemical Property Differentiation: Hydrogen‑Bond Donor Count vs. Closest Des‑Methoxyethyl Analog

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the closest commercially listed analog, 1,6,7,8‑tetramethyl‑1,3,5‑trihydro‑4‑imidazolino[1,2‑h]purine‑2,4‑dione (PubChem CID 4887075), has one hydrogen‑bond donor (HBD = 1) because the N‑3 position remains unsubstituted [1][2]. This difference is significant because HBD count is a key determinant of passive membrane permeability and intestinal absorption, with HBD ≤ 2 being associated with higher oral bioavailability potential [2].

Physicochemical Profiling Permeability Solubility

Calculated Lipophilicity (XLogP3‑AA) Differentiation vs. AZ‑853 and AZ‑861 5‑HT1A Ligands

The computed XLogP3‑AA of the target compound is 1.1, which falls within the optimal CNS drug‑likeness range (1 < XLogP < 3) [1]. In contrast, the 5‑HT1A‑active imidazopurine‑diones AZ‑853 and AZ‑861, which carry a 4‑(aryl)piperazin‑1‑yl‑butyl chain at C‑8, have experimental logD7.4 values of 2.98 and 3.12, respectively, indicating substantially higher lipophilicity [2]. The lower lipophilicity of the target compound predicts reduced phospholipidosis risk and potentially lower metabolic clearance mediated by CYP450 isoforms.

Lipophilicity CNS Drug‑likeness Physicochemical Space

Rotatable Bond Count Differentiation as a Surrogate for Conformational Flexibility vs. SJ572403

The target compound contains three rotatable bonds, introduced exclusively by the N‑3 2‑methoxyethyl chain [1]. The closely related inhibitor SJ572403 (8‑ethyl‑1,3,6,7‑tetramethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione) has only one rotatable bond (the C‑8 ethyl group) . The additional two rotatable bonds in the target compound increase conformational flexibility, which may favor binding to shallow or adaptable pockets but could also incur an entropic penalty upon rigid‑site binding.

Conformational Entropy Ligand Efficiency Fragment‑Based Design

Scaffold Activity‑Class Evidence: 5‑HT1A Receptor Affinity of Imidazo[2,1‑f]purine‑2,4‑diones Requires N‑8 Substitution Absent in the Target Compound

Published SAR data for the imidazo[2,1‑f]purine‑2,4‑dione scaffold show that high 5‑HT1A affinity (Ki < 100 nM) depends on a basic N‑8 substituent such as a 4‑arylpiperazin‑1‑yl‑alkyl chain [1]. The N‑8 position of the target compound is methyl‑substituted; therefore, strong 5‑HT1A engagement is not expected. This provides a negative differentiation: if the procurement goal is to avoid serotonergic activity while retaining the imidazopurine core for other targets (e.g., adenosine A3 or PDE enzymes), the target compound is a more suitable blank‑scaffold control.

5‑HT1A Receptor Serotonin Structure‑Activity Relationship

Available Evidence Gap: Absence of Direct Comparative Biological Data for CAS 878413‑77‑5

A systematic search of PubMed, PubChem BioAssay, BindingDB, and vendor technical datasheets (excluding prohibited sources) identified zero direct pharmacological, pharmacokinetic, or toxicological measurements for 3‑(2‑methoxyethyl)-1,6,7,8‑tetramethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione. The evidence presented above is therefore drawn from computed physicochemical properties [1], comparison with structurally homologous compounds that have experimental data [2][3], and class‑level SAR trends [3][4]. No head‑to‑head experimental comparison between the target compound and any named analog has been published.

Data Availability Procurement Risk Screening Strategy

Research and Industrial Application Scenarios for CAS 878413‑77‑5 Based on Verified Property Differentiation


Physicochemical Reference Standard for Imidazo[2,1‑f]purine‑2,4‑dione Library Design

The compound's computed XLogP3‑AA of 1.1, zero H‑bond donors, and three rotatable bonds place it in a favorable region of CNS drug‑like property space distinct from the more lipophilic, long‑chain arylpiperazine derivatives [1][2]. It can serve as a calibration point for chromatographic logD measurements or as a property anchor in a matched‑molecular‑pair analysis when optimizing solubility and permeability of imidazopurine leads.

Negative Control for 5‑HT1A‑Mediated Assays

Because high 5‑HT1A affinity within this scaffold requires a basic N‑8 substituent that is absent in the target compound, CAS 878413‑77‑5 is predicted to be inactive at 5‑HT1A receptors [1]. It can therefore be employed as a structurally matched negative control when profiling N‑8‑substituted analogs such as AZ‑853 or AZ‑861 in binding, functional (cAMP, β‑arrestin), or behavioral assays, provided the user first confirms the lack of activity experimentally.

Synthetic Intermediate for Diversification at N‑3 and C‑8

The 2‑methoxyethyl group at N‑3 can be cleaved under acidic or Lewis‑acid conditions to reveal a free NH, enabling late‑stage diversification. Similarly, the C‑8 methyl group offers a handle for electrophilic substitution or cross‑coupling. The tetramethyl‑substituted core provides a rigid, fully characterized scaffold for constructing focused libraries targeting adenosine A3 receptors or PDE4B/PDE10A enzymes, where N‑3 and C‑8 substitution patterns are critical [2].

Computational Chemistry Benchmark for Imidazopurine Conformational Sampling

With three rotatable bonds and a well‑defined tricyclic core, the compound is suitable for benchmarking conformer generation algorithms, molecular dynamics simulations, or free‑energy perturbation calculations. Its computed properties (XLogP3‑AA = 1.1, TPSA = 69.6 Ų) allow its use as a validation compound for in silico permeability models [1].

Quote Request

Request a Quote for 3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.